molecular formula C13H12Cl2FN3OS B2385877 2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide CAS No. 1356736-48-5

2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide

Cat. No.: B2385877
CAS No.: 1356736-48-5
M. Wt: 348.22
InChI Key: JDLLXBDAPRSNSP-UHFFFAOYSA-N
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Description

The compound “2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide” is a derivative of pyridine with two chlorides, a fluoride, and a nitrile substituent . It’s a fluorinated heterocyclic building block used in chemical synthesis . The most recognized reaction using this compound is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic .


Molecular Structure Analysis

The molecular formula of the compound is C6HCl2FN2 . The structure is characterized by a pyridine ring with two chlorides, a fluoride, and a nitrile substituent .


Chemical Reactions Analysis

The compound is used as a synthetic precursor for APIs . It’s also a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin . It enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 190.99 g/mol . It’s slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Future Directions

The compound is a valuable building block for the synthesis of a wide range of fluoroquinolone derivatives . Future research may focus on exploring its potential in the synthesis of new compounds with diverse biological activities .

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2FN3OS/c1-7-6-21-10(18-7)3-2-4-17-13(20)8-5-9(16)12(15)19-11(8)14/h5-6H,2-4H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLLXBDAPRSNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCNC(=O)C2=CC(=C(N=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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